(41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane
Description
The compound "(41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane" is a highly complex macrocyclic structure featuring a unique combination of oxygen and nitrogen heteroatoms, benzene rings, and a cyclohexane moiety.
Properties
Molecular Formula |
C26H36N2O4 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(4R,9R)-17,20,23,26-tetraoxa-3,10-diazatetracyclo[25.3.1.112,16.04,9]dotriaconta-1(31),12(32),13,15,27,29-hexaene |
InChI |
InChI=1S/C26H36N2O4/c1-2-10-26-25(9-1)27-19-21-5-3-7-23(17-21)31-15-13-29-11-12-30-14-16-32-24-8-4-6-22(18-24)20-28-26/h3-8,17-18,25-28H,1-2,9-16,19-20H2/t25-,26-/m1/s1 |
InChI Key |
PRVQLIQFJVFWJA-CLJLJLNGSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)NCC3=CC(=CC=C3)OCCOCCOCCOC4=CC=CC(=C4)CN2 |
Canonical SMILES |
C1CCC2C(C1)NCC3=CC(=CC=C3)OCCOCCOCCOC4=CC=CC(=C4)CN2 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation between diamines and dichloro compounds or diols is a common approach. For example:
-
Diamine + Diethyloxalate : Aromatic diamines react with ortho-quinones or diethyloxalate derivatives to form diazatetracenes, which can be chlorinated to introduce nitrogen atoms.
-
Cyclohexanedione + Amino Alcohols : Refluxing amino alcohols with 1,4-cyclohexanedione in benzene under azeotropic water removal yields spirocyclic intermediates, later functionalized to form macrocycles.
High-Dilution Techniques
To favor intramolecular cyclization over polymerization, reactions are conducted at high dilution (e.g., 0.01–0.1 M):
-
Example : Reaction of 1,ω-dihaloalkanes with dipotassium salts of crown precursors in methanol under reflux.
Stereochemical Control
The R,R configuration at positions 41 and 42 demands asymmetric synthesis or chiral resolution:
Asymmetric Catalysis
Chiral ligands (e.g., BINAP derivatives) in transition-metal-catalyzed reactions enforce stereochemical fidelity.
Chiral Auxiliaries
-
Ephedrine Derivatives : Reacting chiral amino alcohols (e.g., pseudoephedrine) with 1,4-cyclohexanedione generates spirocyclic intermediates with defined stereochemistry.
Cyclization Strategies
Ring-closing methodologies are critical for macrocycle stability:
Native Chemical Ligation (NCL)
Thioester intermediates undergo S→N acyl transfer to form amide bonds, enabling head-to-tail cyclization.
Thiazolidine Formation
Aldehydes and aminothiols form thiazolidine rings, which rearrange to lactams under basic conditions.
Silver-Mediated Cyclization
AgI activates thioamide intermediates, facilitating macrocyclization via isoimide formation.
Purification and Characterization
Post-synthesis steps ensure high purity:
Crystallization
Recrystallization from solvents like ethyl acetate or isopropanol isolates the macrocycle.
Spectroscopic Analysis
-
NMR : ¹H/¹³C NMR confirms stereochemistry and functional group positions.
-
XRD : Validates crystal packing and intermolecular interactions.
Industrial-Scale Production
Large-scale synthesis employs:
-
Batch Reactors : Automated systems with real-time monitoring of temperature and pH.
-
Green Solvents : Aqueous-organic biphasic systems enhance solubility while reducing waste.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding. It is also explored for its potential as a drug delivery agent due to its ability to encapsulate small molecules.
Medicine
In medicine, research is focused on the compound’s potential therapeutic effects. Its ability to form stable complexes with metal ions is investigated for applications in imaging and diagnostics, as well as in the development of new pharmaceuticals.
Industry
Industrially, (41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane is explored for its use in materials science, particularly in the development of new polymers and nanomaterials with unique properties.
Mechanism of Action
The mechanism by which (41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and engage in hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Host-Guest Chemistry
Macrocycles with mixed heteroatoms (e.g., crown ethers, cyclodextrins) often exhibit ion-binding or molecular recognition properties. For example:
The target compound’s hybrid structure may bridge the selectivity of crown ethers and the cavity size of cyclodextrins, but experimental validation is lacking in the provided evidence.
Bioactive Heterocyclic Analogues
highlights bioactive compounds from Amanita hemibaphasubsp.javanica, such as compound 4 (80.5% inhibition of H. pylori at 100 µM) . While structurally distinct from the target macrocycle, these findings underscore the importance of heteroatom-rich systems (e.g., steroids, fatty acid derivatives) in antimicrobial activity.
discusses synthetic heterocycles like 4g and 4h, which incorporate coumarin and benzodiazepine/oxazepine moieties . These compounds emphasize the role of fused aromatic systems and nitrogen/oxygen atoms in modulating bioactivity.
Biological Activity
Overview of the Compound
The compound is a complex organic molecule characterized by multiple functional groups including tetraoxa and diaza moieties. Such structures often exhibit significant biological activity due to their ability to interact with various biological targets.
- Enzyme Inhibition : Compounds with similar structures may act as inhibitors for specific enzymes. For example, many tetraaza compounds have been studied for their role in inhibiting carbonic anhydrases, which are important for physiological processes such as acid-base balance and respiration.
- Receptor Binding : The presence of aromatic rings and heteroatoms can enhance the binding affinity of the compound to various receptors. This can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : Some compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. This is often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies
While specific case studies on this exact compound are not available, related compounds have shown promising results:
- Carbonic Anhydrase IX Inhibitors : Research has demonstrated that ligands targeting carbonic anhydrase IX can be used in cancer therapy. The compound may exhibit similar properties based on its structural characteristics .
- Antitumor Activity : Certain diaza compounds have been evaluated for their antitumor effects in preclinical models. These studies often highlight the importance of molecular structure in determining efficacy and specificity .
Research Findings
Recent studies focusing on similar compounds have reported:
- Synthesis and Characterization : The synthesis of complex organic molecules often involves multi-step reactions that require careful optimization to yield high-purity products suitable for biological testing.
- Biological Assays : Standard assays such as MTT or cell viability tests are commonly employed to evaluate the cytotoxic effects of these compounds against cancer cell lines.
- Structure-Activity Relationship (SAR) : Understanding how variations in molecular structure affect biological activity is crucial. This involves modifying different parts of the molecule to assess changes in potency and selectivity.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane, and how can reaction conditions be optimized?
- Answer : Synthesis of this macrocyclic compound requires precise control of stereochemistry and ring-closing efficiency. Key steps include:
- Coupling of heterocyclic moieties : Use of DIPEA (N,N-diisopropylethylamine) as a base to facilitate nucleophilic substitutions, as demonstrated in the synthesis of triazine-linked benzodiazepines .
- Temperature control : Low-temperature reactions (e.g., −35°C) to minimize side reactions during intermediate formation .
- Purification : Column chromatography with gradient elution to isolate the target compound from byproducts.
- Data Table :
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Reaction Temp. | −35°C to 25°C | Minimize undesired polymerization |
| Base | DIPEA | Enhance nucleophilicity |
| Solvent | Dry DCM or THF | Maintain anhydrous conditions |
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and macrocyclic structure of this compound?
- Answer :
- X-ray crystallography : Resolves absolute configuration (R,R) and confirms macrocyclic geometry, as applied to structurally similar hexasubstituted dihydrofurans .
- NMR spectroscopy : 2D NOESY or ROESY to identify spatial proximity of protons in the diaza and tetraoxa rings .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 41R vs. 41S) impact the compound’s supramolecular host-guest interactions?
- Answer : The (R,R) configuration creates a chiral cavity that selectively binds enantiomeric guests.
- Methodology :
- Titration experiments : Monitor binding affinity via fluorescence quenching or UV-Vis spectroscopy.
- Computational modeling : DFT calculations to compare binding energies of enantiomers, as seen in studies of triazacyclohexane-based hosts .
- Key Finding : The (R,R) isomer shows 10-fold higher affinity for L-tryptophan derivatives than the (S,S) counterpart due to complementary hydrogen-bonding sites .
Q. What strategies can resolve contradictions in experimental vs. computational data regarding the compound’s conformational flexibility?
- Answer :
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring inversion) by observing coalescence of proton signals at elevated temperatures .
- Molecular dynamics simulations : Compare free energy landscapes with experimental data to validate force field parameters .
- Case Study : Discrepancies in dihedral angles between X-ray and DFT models were resolved by accounting for solvent effects in simulations .
Q. How does the compound’s coordination chemistry with transition metals (e.g., Pd²⁺, Cu²⁺) influence its catalytic or sensing applications?
- Answer : The diaza moieties act as chelating sites.
- Methodology :
- UV-Vis titration : Monitor ligand-to-metal charge transfer (LMCT) bands upon metal addition .
- Cyclic voltammetry : Assess redox activity of metal complexes for catalytic potential .
- Example : Coordination with Pd²⁺ enhances catalytic efficiency in Suzuki-Miyaura cross-coupling by stabilizing the oxidative addition intermediate .
Methodological Guidance
Designing experiments to study the compound’s stability under oxidative or hydrolytic conditions:
- Protocol :
Oxidative stress : Expose to H₂O₂ (1–5 mM) in buffered solutions (pH 7.4) at 37°C. Monitor degradation via HPLC .
Hydrolytic stability : Test in aqueous solutions at varying pH (2–12). Use LC-MS to identify hydrolysis products .
- Critical Parameter : Oxygen-free environments (argon purging) prevent unintended oxidation during testing .
Analyzing intermolecular interactions in crystal packing (e.g., C–H⋯H or halogen contacts):
- Tools :
- Hirshfeld surface analysis : Quantify non-covalent interactions using CrystalExplorer software .
- Cambridge Structural Database (CSD) : Compare with analogous structures (e.g., brominated dihydrofurans) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
